molecular formula C9H10F5IN2O B2830224 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856073-61-4

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2830224
CAS RN: 1856073-61-4
M. Wt: 384.088
InChI Key: AJNKWFLULWGUQE-UHFFFAOYSA-N
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Description

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the inhibition of a specific enzyme. This enzyme is involved in various biological processes, including the regulation of cell growth and inflammation. By inhibiting this enzyme, the compound can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole have been studied extensively. It has been shown to modulate various biological processes, including cell growth, inflammation, and cardiovascular function. In addition, it has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its potency and selectivity as an enzyme inhibitor. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, which could provide insights into the underlying biology of these diseases. Additionally, further research could be conducted to optimize its pharmacokinetic properties and minimize potential toxicity.

Synthesis Methods

The synthesis of 3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves several steps. The first step is the reaction of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole with sodium hydride in dimethylformamide to form the sodium salt of the pyrazole. The second step is the reaction of the sodium salt with 2,2-difluoroethanol in the presence of potassium carbonate to form the desired compound.

Scientific Research Applications

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been used in various scientific research applications. It has been shown to be a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes. For example, it has been used in studies on the role of this enzyme in cancer, inflammation, and cardiovascular diseases.

properties

IUPAC Name

3-(2,2-difluoroethoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F5IN2O/c10-8(11)5-18-4-7-6(15)3-17(16-7)2-1-9(12,13)14/h3,8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNKWFLULWGUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)COCC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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